molecular formula C23H36O4 B12762306 Glyceryl 1-sandaracopimarate CAS No. 1700652-03-4

Glyceryl 1-sandaracopimarate

Cat. No.: B12762306
CAS No.: 1700652-03-4
M. Wt: 376.5 g/mol
InChI Key: PRWMUDHYEYIBMF-KKWFTXCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Glyceryl 1-sandaracopimarate involves several steps. One common method includes the esterification of 1-phenanthrenecarboxylic acid with glyceryl derivatives under specific reaction conditions. The process typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve large-scale esterification processes using advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Glyceryl 1-sandaracopimarate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Glyceryl 1-sandaracopimarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Glyceryl 1-sandaracopimarate can be compared with other similar compounds, such as glyceryl monostearate and glyceryl dibehenate. While these compounds share some structural similarities, this compound is unique due to its specific ester linkage and phenanthrene-based structure . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable subject for further study and development.

Properties

CAS No.

1700652-03-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C23H36O4/c1-5-21(2)12-9-18-16(13-21)7-8-19-22(18,3)10-6-11-23(19,4)20(26)27-15-17(25)14-24/h5,13,17-19,24-25H,1,6-12,14-15H2,2-4H3/t17?,18-,19+,21-,22+,23+/m0/s1

InChI Key

PRWMUDHYEYIBMF-KKWFTXCGSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OCC(CO)O)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(CO)O)C)C=C

Origin of Product

United States

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